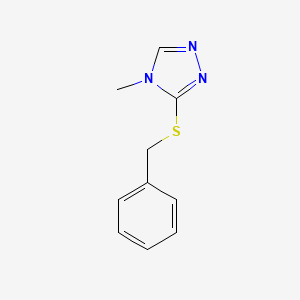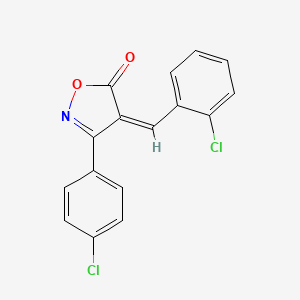![molecular formula C15H14N2O5 B5878823 N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)
N-[2-(2-furoylamino)benzoyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furoylamino)benzoyl]-beta-alanine, commonly known as FAB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAB is a non-peptide molecule that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of FAB is not well understood. However, studies have suggested that FAB exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, FAB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
FAB has been shown to have various biochemical and physiological effects. Studies have shown that FAB can inhibit the activity of MMPs, which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. FAB has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis. Additionally, FAB has been shown to have neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of FAB is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, FAB is a non-peptide molecule, which makes it more stable and easier to synthesize than peptide-based drugs. However, there are also limitations to using FAB in lab experiments. For example, the synthesis of FAB is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of FAB is not well understood, making it challenging to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on FAB. One direction is to further investigate the mechanism of action of FAB to optimize its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of FAB for various diseases. Another direction is to explore the potential of FAB as a drug delivery system for other therapeutic agents. Finally, more studies are needed to determine the safety and efficacy of FAB in clinical trials.
Conclusion:
In conclusion, FAB is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAB has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. While the synthesis of FAB is a complex process, its non-peptide nature makes it more stable and easier to synthesize than peptide-based drugs. Further research is needed to optimize the therapeutic effects of FAB and determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of FAB involves the reaction of 2-furoyl chloride with 2-aminobenzoic acid, followed by the reaction of the resulting intermediate with beta-alanine. The final product is obtained through purification using column chromatography. The synthesis of FAB is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FAB has been studied extensively for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer. Studies have shown that FAB has anti-tumor properties and can inhibit the growth of cancer cells. FAB has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, FAB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(19)7-8-16-14(20)10-4-1-2-5-11(10)17-15(21)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,16,20)(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZAEBRPQRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)

![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)